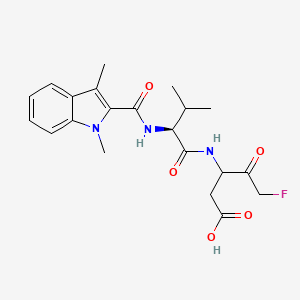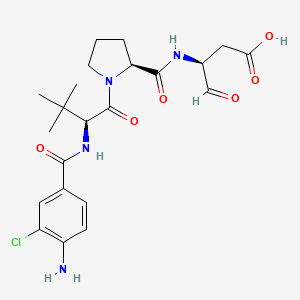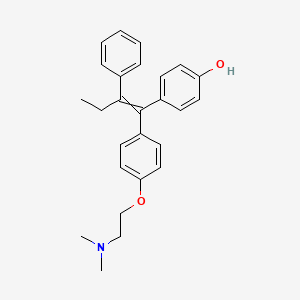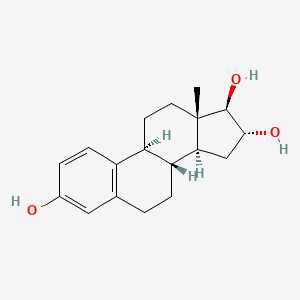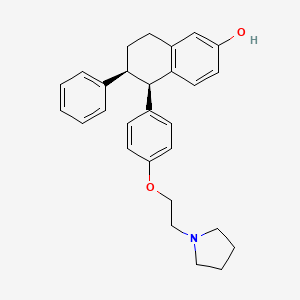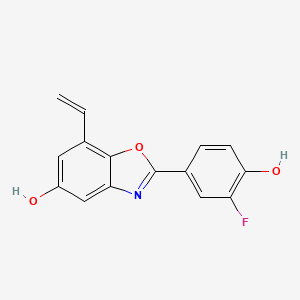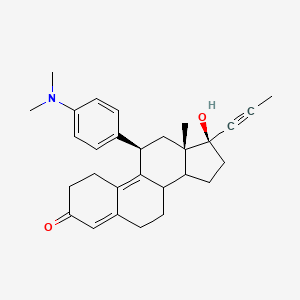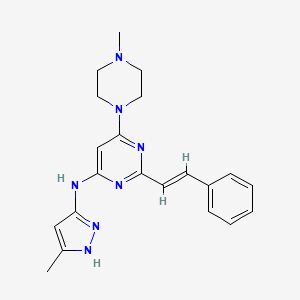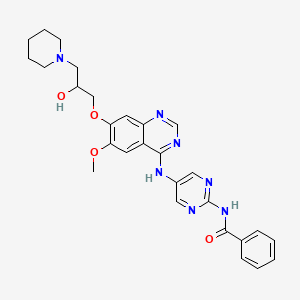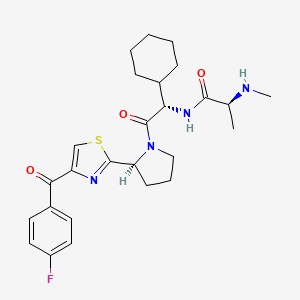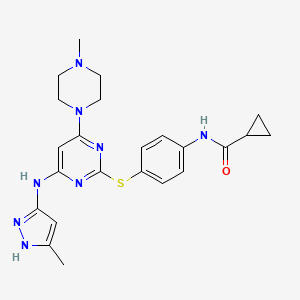
托扎塞替
概述
描述
托扎替尼,也称为 VX-680,是一种强大的极光激酶家族抑制剂,该家族包括极光 A、极光 B 和极光 C 激酶。这些激酶通过调节各种有丝分裂过程(如中心体成熟、纺锤体形成和胞质分裂)在细胞分裂中起着至关重要的作用。 托扎替尼因其破坏这些过程、抑制肿瘤细胞增殖的能力而在癌症研究领域引起了广泛关注 .
科学研究应用
作用机制
托扎替尼通过抑制极光激酶的活性发挥作用,极光激酶对于适当的细胞分裂至关重要。通过与这些激酶的 ATP 结合位点结合,托扎替尼阻止了它们的激活以及随后的靶蛋白磷酸化。 这种激酶活性的破坏导致有丝分裂过程(如纺锤体形成和胞质分裂)出现缺陷,最终导致细胞周期停滞和凋亡 .
托扎替尼的分子靶标包括:
极光 A 激酶: 参与中心体成熟和纺锤体组装。
极光 B 激酶: 在染色体排列、分离和胞质分裂中起作用。
极光 C 激酶: 在减数分裂和有丝分裂中发挥功能.
安全和危害
未来方向
Tozasertib has shown promising results in clinical trials but has not gained Food and Drug Administration (FDA) approval . It has been suggested that Tozasertib may be a potential drug, targeting mast cell activation, to treat allergic diseases or mastocytosis . Furthermore, Tozasertib and its analogues have been suggested as potential targets for further development of Aurora-A kinase inhibitors as anticancer molecules .
生化分析
Biochemical Properties
Tozasertib functions as an inhibitor of Aurora kinases, which are essential for proper chromosome alignment, segregation, and cytokinesis during cell division. By inhibiting these kinases, Tozasertib disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis. The compound interacts with the ATP-binding sites of Aurora kinases, preventing their activation and subsequent phosphorylation of target proteins .
Cellular Effects
Tozasertib has been shown to have significant effects on various types of cells, particularly cancer cells. It induces cell cycle arrest at the G2/M phase, leading to apoptosis. In melanoma cells, Tozasertib decreases the number of regulatory T cells, thereby activating CD8+ T cells and enhancing anti-tumor immunity . Additionally, Tozasertib suppresses mast cell activation, reducing allergic reactions and inflammation .
Molecular Mechanism
At the molecular level, Tozasertib exerts its effects by binding to the ATP-binding pocket of Aurora kinases, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Tozasertib also affects the MIF-CD74/CXCR4 signaling pathway, which plays a role in tumor immune escape . Furthermore, Tozasertib inhibits the KIF17/mLin10/NR2B signaling pathway, which is involved in pain hypersensitivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tozasertib have been observed to change over time. Initially, Tozasertib induces cell cycle arrest and apoptosis in cancer cells. Sustained exposure to Tozasertib can lead to the development of resistance, as seen in glioma cells. This resistance is associated with the upregulation of pyruvate dehydrogenase kinase isoenzymes, which inhibit pyruvate dehydrogenase activity and alter cellular metabolism .
Dosage Effects in Animal Models
The effects of Tozasertib vary with different dosages in animal models. In rats, Tozasertib at doses of 10, 20, and 40 mg/kg significantly attenuates acute inflammatory pain and suppresses pain hypersensitivity to heat, cold, and mechanical stimuli . Higher doses of Tozasertib may lead to toxic effects, including increased mitochondrial permeability and reactive oxygen species generation .
Metabolic Pathways
Tozasertib is involved in metabolic pathways that regulate cellular energy production and metabolism. It inhibits pyruvate dehydrogenase kinase isoenzymes, leading to increased mitochondrial permeability and reactive oxygen species generation. This inhibition affects the metabolic flexibility of cells and can lead to the development of resistance in cancer cells .
Transport and Distribution
Tozasertib is transported and distributed within cells and tissues through various mechanisms. It interacts with ATP-binding cassette transporters, such as ABCG2, which can affect its activity and distribution. The presence of these transporters can lead to resistance by reducing the intracellular concentration of Tozasertib . Additionally, Tozasertib is distributed to various cellular compartments, including the mitochondria and nucleus .
Subcellular Localization
Tozasertib localizes to specific subcellular compartments, including the mitochondria and nucleus. Its activity and function are influenced by its localization, as it targets Aurora kinases within these compartments. The subcellular localization of Tozasertib is essential for its ability to induce cell cycle arrest and apoptosis in cancer cells .
准备方法
合成路线和反应条件: 托扎替尼是通过多步合成过程合成的,该过程涉及形成关键中间体及其随后的偶联反应反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .
工业生产方法: 在工业环境中,托扎替尼的生产涉及使用优化反应条件的大规模合成,以最大限度地提高效率和降低成本。该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性。 先进的技术,如高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱,用于监测托扎替尼的纯度和结构完整性 .
化学反应分析
反应类型: 托扎替尼经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构以增强其作为极光激酶抑制剂的功效和选择性至关重要 .
常见试剂和条件:
氧化: 在受控条件下使用过氧化氢或高锰酸钾等常见氧化剂引入含氧官能团。
还原: 使用硼氢化钠或氢化铝锂等还原剂还原特定官能团,从而改变化合物的反应性。
主要产物: 从这些反应中形成的主要产物包括具有修饰官能团的托扎替尼衍生物,这些衍生物可以表现出不同的药理特性。 这些衍生物经常被测试以确定它们在抑制极光激酶方面的功效以及作为治疗剂的潜力 .
相似化合物的比较
托扎替尼与其他极光激酶抑制剂(如丹曲沙替尼、AT9283 和 AZD1152)进行比较。 虽然所有这些化合物都靶向极光激酶,但托扎替尼在其以高效力抑制所有三种极光激酶(A、B 和 C)的能力方面是独一无二的 .
类似化合物:
丹曲沙替尼: 抑制极光 A 和 B 激酶,但对极光 C 激酶的活性有限。
AT9283: 一种多靶点激酶抑制剂,对极光 A 和 B 激酶以及其他激酶(如 JAK2 和 JAK3)具有活性。
AZD1152: 选择性地抑制极光 B 激酶,主要用于治疗血液系统恶性肿瘤.
属性
IUPAC Name |
N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKSSRWRFVXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213609 | |
| Record name | Tozasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639089-54-6 | |
| Record name | Tozasertib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639089-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tozasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tozasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOZASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tozasertib is a potent, small-molecule inhibitor of Aurora kinases (AKs), a family of serine/threonine kinases. [] It binds to and inhibits all three members of the Aurora kinase family (Aurora A, B, and C). [, , ] This inhibition disrupts critical mitotic processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. [, , , , ]
ANone: Tozasertib's inhibition of Aurora kinases leads to various downstream effects, including:
- Cell cycle arrest: Tozasertib induces cell cycle arrest primarily in the G2/M phase, preventing cell division. [, , , ]
- Apoptosis: Inhibition of Aurora kinases by Tozasertib triggers apoptosis (programmed cell death) in tumor cells. [, , , , ]
- Impaired chromosome segregation: Tozasertib disrupts chromosome alignment and segregation during mitosis, contributing to cell death. []
- Inhibition of cell growth and migration: Tozasertib has been shown to inhibit the growth and migration of various cancer cells in vitro and in vivo. [, , , , ]
ANone: Yes, Tozasertib has been shown to modulate other signaling pathways besides Aurora kinases. For example:
- Pyruvate dehydrogenase kinase (PDK) pathway: Tozasertib resistance in glioma cells has been linked to PDK upregulation, suggesting its involvement in Tozasertib's mechanism of action. []
- Kinesin family member 11 (KIF11): Tozasertib was found to attenuate neuropathic pain by interfering with KIF11-mediated nociception. []
- Dual leucine zipper kinase (DLK): Tozasertib exhibits neuroprotective effects by inhibiting DLK signaling in retinal ganglion cells. []
- Metabolic pathways: Proteomic analysis in neuroblastoma models revealed that Tozasertib alters metabolic processes, including carbohydrate and fatty acid metabolic pathways. []
ANone: Tozasertib has the molecular formula C23H28N8O2S and a molecular weight of 480.59 g/mol. (This information can be found in chemical databases like PubChem or ChemSpider).
ANone: Tozasertib has demonstrated preclinical efficacy against a range of cancer types, including:
- Pediatric and adult glioma []
- Ewing's sarcoma []
- Pancreatic ductal adenocarcinoma [, , , ]
- Neuroblastoma [, ]
- Waldenstrom Macroglobulinemia [, ]
- Acute myeloid leukemia []
- Melanoma []
- Small bowel adenocarcinomas []
ANone: Researchers have utilized various in vitro models to investigate Tozasertib, including:
- Cell lines derived from different cancer types (e.g., glioma, Ewing's sarcoma, pancreatic cancer, neuroblastoma). [, , , , ]
- Cell viability and proliferation assays (e.g., MTT assay, xCELLigence system). [, , , , , ]
- Cell cycle analysis by flow cytometry. [, , , ]
- Apoptosis assays (e.g., caspase activity assays, Annexin V staining). [, , , , ]
- Migration and invasion assays (e.g., wound healing assay, transwell assay). [, ]
ANone: Yes, Tozasertib's efficacy has been evaluated in vivo using animal models:
- Xenograft models of Ewing's sarcoma and neuroblastoma, where Tozasertib showed tumor growth inhibition and prolonged survival. [, ]
- Rat model of neuropathic pain, where Tozasertib attenuated pain hypersensitivity and KIF11 overexpression. []
- Rat model of subarachnoid hemorrhage (SAH), where Tozasertib attenuated neuronal apoptosis. []
- Mouse models of melanoma, where Tozasertib activated anti-tumor immunity. []
ANone: Several mechanisms of resistance to Tozasertib have been reported, including:
- Upregulation of PDK4: In glioma cells, acquired resistance to Tozasertib was associated with increased PDK4 expression, leading to PDH inhibition and metabolic adaptation. []
- ABCB1 (P-glycoprotein) efflux pump: ABCB1 overexpression can reduce intracellular Tozasertib accumulation, contributing to resistance. [, ]
- Mutations in AURKB: A specific AURKB mutation (H250Y) has been linked to marginal resistance to Tozasertib. []
ANone: Research suggests potential approaches to counteract Tozasertib resistance:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


